![molecular formula C23H21N3O5S B2837916 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922061-97-0](/img/structure/B2837916.png)

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

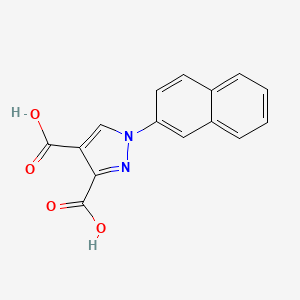

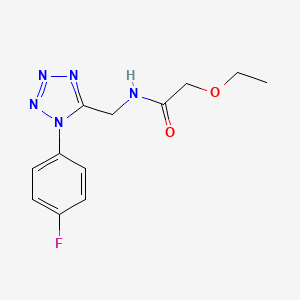

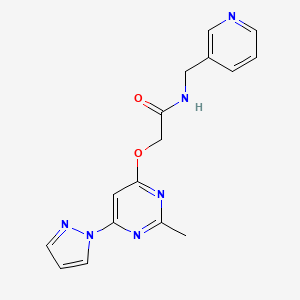

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in scientific research and its versatility allows for diverse applications, enhancing studies in various fields.

Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .Molecular Structure Analysis

The molecular formula of this compound is C23H21N3O5S. It is a derivative of dibenzo[b,f][1,4]oxazepine, which is a seven-membered ring having the hetero atoms in positions 1 and 4 condensed with carbocyclic rings or ring systems .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are described in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula .科学的研究の応用

Antimalarial and COVID-19 Applications

A study detailed the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to the one of interest, in developing antimalarial activity. These compounds were evaluated for their in vitro antimalarial activity, ADMET properties, and theoretical calculations for electron transfer tendencies. Additionally, their molecular docking studies against Plasmodium enzymes and SARS-CoV-2 main protease and spike glycoprotein indicated potential applications in COVID-19 drug development (Fahim & Ismael, 2021).

Antimicrobial and Hemolytic Agents

Another study synthesized N-substituted derivatives of acetamides, showcasing antimicrobial and hemolytic activities. The research aimed to find compounds with effective antimicrobial properties against a selected panel of microbes, with specific derivatives showing promising results in this area (Rehman et al., 2016).

Antitumor Activity

Research into 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings was conducted to explore their antitumor potential. The synthesized compounds underwent in vitro screening for antitumor activity against various human tumor cell lines, identifying specific compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antiallergic Potential

A series of dibenz[b,e]oxepin derivatives was synthesized and demonstrated to possess potent antiallergic effects. These compounds were evaluated for their inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, highlighting their potential as orally active antiallergic agents (Ohshima et al., 1992).

Enzyme Inhibition

Research into sulfonamides incorporating benzodioxane and acetamide moieties investigated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This study synthesized new compounds and tested them for their inhibitory activity, revealing substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking supporting the in vitro data (Abbasi et al., 2019).

作用機序

特性

IUPAC Name |

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-3-26-20-6-4-5-7-22(20)31-21-13-10-17(14-19(21)23(26)28)25-32(29,30)18-11-8-16(9-12-18)24-15(2)27/h4-14,25H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNCWROYNYKIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)